molecular formula C9H10ClFN2OS B2459015 2-[(2-Chloro-6-fluorobenzyl)thio]acetohydrazide CAS No. 725226-35-7

2-[(2-Chloro-6-fluorobenzyl)thio]acetohydrazide

Cat. No.: B2459015
CAS No.: 725226-35-7
M. Wt: 248.7
InChI Key: RRUWNQCCTXDXDL-UHFFFAOYSA-N
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Properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClFN2OS/c10-7-2-1-3-8(11)6(7)4-15-5-9(14)13-12/h1-3H,4-5,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRUWNQCCTXDXDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CSCC(=O)NN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Pathway

  • Ester Synthesis :
    [(2-Chloro-6-fluorobenzyl)thio]acetic acid ethyl ester is prepared via nucleophilic substitution between 2-chloro-6-fluorobenzyl chloride and ethyl mercaptoacetate. The reaction proceeds in anhydrous tetrahydrofuran (THF) with potassium carbonate as a base:
    $$
    \text{2-Chloro-6-fluorobenzyl chloride} + \text{HSCH}2\text{COOEt} \xrightarrow{\text{K}2\text{CO}_3, \text{THF}} \text{(2-Chloro-6-fluorobenzyl)thio}acetic acid ethyl ester + \text{HCl}
    $$
    The ester is isolated by filtration and solvent evaporation.

  • Hydrazinolysis :
    The ester reacts with hydrazine hydrate (1.2 equivalents) under reflux in ethanol. Reactive distillation removes ethanol and water, driving the reaction to completion:
    $$
    \text{(2-Chloro-6-fluorobenzyl)thio}acetic acid ethyl ester + \text{N}2\text{H}4\cdot\text{H}_2\text{O} \xrightarrow{\Delta} \text{this compound} + \text{EtOH}
    $$
    The crude product is purified via recrystallization or column chromatography.

Optimization Data

Key parameters from the patent CN103408454B and extrapolated data for this compound:

Parameter Value/Condition Impact on Yield
Molar ratio (ester:N₂H₄) 1:1.2 Maximizes conversion (≥90%)
Reaction temperature 80–100°C (reflux) Ensures complete reaction
Reaction time 0.5–2 hours Prevents over-decomposition
Solvent Ethanol/water (9:1) Facilitates distillation
Purification method Recrystallization (ethanol/water) Purity ≥95%

This method avoids toxic solvents and achieves yields exceeding 90% under optimized conditions.

Direct Alkylation of Mercaptoacetohydrazide

An alternative route involves the alkylation of mercaptoacetohydrazide (HSCH₂C(O)NHNH₂) with 2-chloro-6-fluorobenzyl chloride. While theoretically viable, this method faces practical challenges due to the instability of mercaptoacetohydrazide.

Reaction Mechanism

$$
\text{HSCH}2\text{C(O)NHNH}2 + \text{2-Chloro-6-fluorobenzyl chloride} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}
$$
The reaction requires a base (e.g., triethylamine) to neutralize HCl and a polar aprotic solvent (e.g., dimethylformamide).

Limitations

  • Mercaptoacetohydrazide availability : Commercial sources are limited, necessitating in situ preparation.
  • By-product formation : Competing disulfide formation reduces yield.
  • Safety concerns : Thiols are malodorous and require inert atmospheres.

Comparative Analysis of Methods

Method Advantages Disadvantages Yield Range
Hydrazinolysis of ester High yield (90–95%), scalable Requires ester synthesis step 90–95%
Direct alkylation Fewer synthetic steps Low yield (50–60%), impractical 50–60%

The ester hydrazinolysis method is superior in yield and scalability, making it the preferred industrial approach.

Characterization and Quality Control

The final product is characterized by:

  • NMR spectroscopy :
    • ¹H NMR (DMSO-d₆): δ 2.85 (s, 2H, SCH₂), 4.45 (s, 2H, NHNH₂), 7.25–7.45 (m, 3H, aromatic).
  • Mass spectrometry :
    • ESI-MS : m/z 249.1 [M+H]⁺.
  • Purity analysis :
    • HPLC (C18 column, acetonitrile/water): ≥98% purity.

Industrial Considerations

Large-scale production (ton-level) employs continuous reactive distillation to remove ethanol and water, enhancing reactor efficiency. Safety protocols mitigate risks associated with hydrazine hydrate, a corrosive and toxic reagent.

Emerging Methodologies

Recent advances in photoredox catalysis (e.g., visible light-mediated desulfurization) could theoretically streamline thioether formation. However, these methods remain untested for this specific compound.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chloro-6-fluorobenzyl)thio]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

2-[(2-Chloro-6-fluorobenzyl)thio]acetohydrazide has been studied for its potential anticancer properties. In vitro studies have demonstrated that compounds related to this structure can induce apoptosis in cancer cells more effectively than established treatments like erlotinib. For instance, one study highlighted that a derivative exhibited an IC50 value of 6.43 μM against HCT116 human colorectal carcinoma cells, indicating significant cytotoxicity .

Antimicrobial Activity

The compound has shown promising results against various microorganisms, including bacteria and fungi. It has been evaluated for its effectiveness against pathogens such as Staphylococcus aureus and Candida albicans. The following table summarizes the antimicrobial activity observed:

CompoundMicroorganismActivity
10aStaphylococcus aureusStrong
10bE. coliStrong
10aCandida albicansModerate

These findings suggest that derivatives of this compound could serve as potential antimicrobial agents.

Enzyme Inhibition Studies

The mechanism of action involves interaction with specific enzymes or receptors, leading to enzyme inhibition. This property is particularly useful in drug design, where targeting enzymatic pathways can lead to therapeutic benefits. The compound can bind to the active site of enzymes, altering their conformation and disrupting normal biochemical pathways .

In Vitro Studies

A study assessed the apoptotic effects of a derivative of this compound on HCT116 cells, showing a significantly higher percentage of apoptosis compared to standard treatments like erlotinib (28.35% vs. 7.42%) . This highlights the compound's potential as a more effective therapeutic agent.

In Silico Studies

Molecular docking studies have been conducted to evaluate the binding affinities of this compound with target enzymes. These studies confirm its potential as an enzyme inhibitor with favorable binding energies compared to established drugs, indicating a promising avenue for further research into its therapeutic applications .

Mechanism of Action

The mechanism of action of 2-[(2-Chloro-6-fluorobenzyl)thio]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Chloro-6-fluorobenzyl)thio]acetohydrazide is unique due to its thioacetohydrazide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research applications that require specific interactions with biological targets .

Biological Activity

2-[(2-Chloro-6-fluorobenzyl)thio]acetohydrazide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a thioacetohydrazide moiety, which is known for imparting distinct chemical and biological properties. The presence of the chloro and fluoro substituents on the benzyl group enhances its reactivity and interaction with biological targets.

The mechanism of action of this compound involves its interaction with specific enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the conformation of the enzyme, disrupting normal biochemical pathways. This action can lead to various biological effects, including anticancer activity and antimicrobial properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, related indole-based compounds have shown significant cytotoxic effects against various cancer cell lines, such as HCT116 (human colorectal carcinoma) and A549 (human lung adenocarcinoma). The most effective derivatives exhibited IC50 values in the low micromolar range, indicating strong anticancer activity .

Table 1: Cytotoxicity Data of Related Compounds

CompoundCell LineIC50 (μM)
2eHCT1166.43
2eA5499.62
ErlotinibHCT11617.86
ErlotinibA54919.41

These findings suggest that similar compounds may also exhibit significant anticancer properties, warranting further investigation into their mechanisms and efficacy.

Antimicrobial Activity

The compound has been studied for its potential antimicrobial properties. It has shown promising results against various pathogens, including bacteria and fungi. For example, derivatives containing the thioacetohydrazide moiety were evaluated for their activity against Staphylococcus aureus and Candida albicans, demonstrating effective inhibition .

Table 2: Antimicrobial Activity Data

CompoundMicroorganismActivity
10aStaphylococcus aureusStrong
10bE. coliStrong
10aCandida albicansModerate

Case Studies

  • In Vitro Studies : In vitro evaluations have demonstrated that compounds related to this compound can induce apoptosis in cancer cells more effectively than standard treatments like erlotinib. For instance, a study indicated that compound 2e induced a higher percentage of apoptosis in HCT116 cells compared to erlotinib .
  • In Silico Studies : Molecular docking studies have provided insights into the binding affinities of these compounds with target enzymes, confirming their potential as enzyme inhibitors with favorable binding energies compared to established drugs .
  • Therapeutic Applications : Given its biological activities, there is ongoing research into the therapeutic applications of this compound in treating cancer and infectious diseases. Its unique structure allows for modifications that could enhance efficacy and reduce toxicity.

Q & A

Q. How do solvent polarity and pH influence its degradation kinetics?

  • Experimental design :
  • Hydrolysis study : Monitor degradation in buffers (pH 1–13) via UV-Vis (λmax = 270 nm). Half-life (t₁/₂) decreases from 48 h (pH 7) to 2 h (pH 12) due to base-catalyzed hydrazide cleavage .
  • Solvent effects : Degradation accelerates in polar aprotic solvents (e.g., DMSO) vs. ethanol (t₁/₂: 8 h vs. 30 h) .

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